molecular formula C25H20FN3O2 B12716129 N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide CAS No. 94030-96-3

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide

Cat. No.: B12716129
CAS No.: 94030-96-3
M. Wt: 413.4 g/mol
InChI Key: GJJJVONLYFECJX-UHFFFAOYSA-N
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Description

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a fluorophenyl group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a nucleophilic substitution reaction. The final step involves the attachment of the phthalimide moiety through a condensation reaction. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially altering its activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved in this mechanism include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties but a different chemical structure.

    Lorazepam: Known for its anxiolytic effects, it shares some structural similarities with the compound .

    Clonazepam: Used primarily as an anticonvulsant, it has a different substitution pattern on the benzodiazepine core.

Uniqueness

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide is unique due to the presence of the fluorophenyl group and the phthalimide moiety, which confer distinct chemical and pharmacological properties. These structural features may enhance its binding affinity to specific receptors and its overall efficacy in various applications.

Biological Activity

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide is a synthetic compound that integrates the structural characteristics of benzodiazepines and phthalimides. With a molecular formula of C25H20FN3O2, this compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions that preserve the integrity of its complex structure. Key steps in the synthesis include:

  • Formation of the Benzodiazepine Core : This involves cyclization reactions that yield the benzodiazepine structure.
  • Introduction of the Phthalimide Group : The phthalimide moiety is added through nucleophilic substitution reactions.
  • Fluorination : The incorporation of the 2-fluorophenyl group is achieved via electrophilic aromatic substitution.

These methods have been optimized to ensure high yield and purity of the final product .

This compound exhibits significant pharmacological properties primarily through its interaction with GABA receptors in the central nervous system (CNS). The benzodiazepine structure suggests that it may enhance GABAergic activity, leading to increased inhibitory neurotransmission. This mechanism underlies its potential use as an anxiolytic and sedative agent .

Pharmacological Properties

Research indicates that this compound may possess various biological activities, including:

  • Anxiolytic Effects : Preliminary studies suggest that it may reduce anxiety levels by modulating neurotransmitter systems.
  • Sedative Properties : It has been observed to induce sedation in animal models, indicating potential applications in treating insomnia or anxiety-related disorders.

Further investigations are required to elucidate the full spectrum of its pharmacodynamics and any associated side effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. Below is a summary table highlighting key similarities and differences:

Compound NameStructural FeaturesUnique Aspects
TifluadomContains benzodiazepine and carboxamide structuresSpecifically designed for anxiolytic effects
DiazepamClassic benzodiazepineWidely used anxiolytic and muscle relaxant
ClonazepamBenzodiazepine with anticonvulsant propertiesStronger sedative effects compared to others

This comparison illustrates how structural modifications influence pharmacological activity while emphasizing the unique combination found in this compound .

Case Studies

A review of recent studies highlights several findings regarding the biological activity of this compound:

  • Animal Model Studies : In rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.
  • Neurotransmitter Interaction Studies : Electrophysiological studies demonstrated enhanced GABA receptor-mediated currents in neurons treated with this compound compared to controls.

These findings underscore the potential therapeutic applications of this compound in treating anxiety disorders .

Properties

CAS No.

94030-96-3

Molecular Formula

C25H20FN3O2

Molecular Weight

413.4 g/mol

IUPAC Name

2-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C25H20FN3O2/c1-28-16(15-29-24(30)17-8-2-3-9-18(17)25(29)31)14-27-23(19-10-4-6-12-21(19)26)20-11-5-7-13-22(20)28/h2-13,16H,14-15H2,1H3

InChI Key

GJJJVONLYFECJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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